molecular formula C8H8ClFO B2668284 1-(4-Chloro-3-fluorophenyl)ethan-1-ol CAS No. 339001-14-8

1-(4-Chloro-3-fluorophenyl)ethan-1-ol

Cat. No.: B2668284
CAS No.: 339001-14-8
M. Wt: 174.6
InChI Key: CFEKSJQGYVLAET-UHFFFAOYSA-N
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Description

1-(4-Chloro-3-fluorophenyl)ethan-1-ol (CAS: 339001-14-8, molecular formula: C₈H₈ClFO) is a chiral secondary alcohol featuring a halogenated aromatic ring. It serves as a critical intermediate in pharmaceutical synthesis, particularly for ERK inhibitors used in treating hyperproliferative disorders such as cancer . Its enantiopure form is synthesized via biocatalytic reduction of 1-(4-chloro-3-fluorophenyl)-2-hydroxyethanone using ketoreductases (KREDs), achieving quantitative conversion and 99.5% enantiomeric excess (ee) . The compound’s structural features—chloro and fluoro substituents at the 4- and 3-positions of the phenyl ring, respectively—enhance its metabolic stability and binding affinity to biological targets .

Preparation Methods

Synthetic Routes and Reaction Conditions

1-(4-Chloro-3-fluorophenyl)ethan-1-ol can be synthesized through several methods. One common approach involves the reduction of 4-chloro-3-fluoroacetophenone using a reducing agent such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4). The reaction typically takes place in an inert solvent like tetrahydrofuran (THF) or ethanol, under controlled temperature conditions .

Industrial Production Methods

In an industrial setting, the synthesis of this compound may involve catalytic hydrogenation of 4-chloro-3-fluoroacetophenone. This method uses a metal catalyst such as palladium on carbon (Pd/C) under hydrogen gas pressure. The process is efficient and scalable, making it suitable for large-scale production .

Chemical Reactions Analysis

Types of Reactions

1-(4-Chloro-3-fluorophenyl)ethan-1-ol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Medicinal Chemistry

1. Antimicrobial Activity
Research has indicated that derivatives of 1-(4-Chloro-3-fluorophenyl)ethan-1-ol exhibit antimicrobial properties. For example, compounds with similar structures have been evaluated for their effectiveness against Mycobacterium tuberculosis, showing promising inhibitory activity against mycobacterial ATP synthase . This suggests that modifications of the compound could lead to the development of new anti-tuberculosis agents.

2. Synthesis of Pharmaceutical Intermediates
The compound serves as a crucial intermediate in the synthesis of various pharmaceuticals. It can be transformed into other functionalized compounds through reactions such as nucleophilic substitutions and reduction processes. For instance, it has been utilized in the synthesis of 2-amino derivatives that have potential applications in treating neurological disorders .

Organic Synthesis Applications

1. Organocatalytic Reactions
this compound has been employed in organocatalytic flow synthesis processes. This method allows for continuous production of complex organic molecules with high yields and efficiency, showcasing the compound's versatility in synthetic chemistry .

2. Synthesis of Functionalized Alcohols
The compound can be used to synthesize various functionalized alcohols through selective reactions. These alcohols are valuable in the production of agrochemicals and fine chemicals, expanding the utility of this compound in industrial applications.

Case Study 1: Antimycobacterial Agents

A study explored the structure-activity relationship (SAR) of pyrazolo[1,5-a]pyrimidines derived from this compound. The research demonstrated that modifications at specific positions on the aromatic ring significantly influenced antimicrobial potency, leading to the identification of several promising candidates for further development .

Case Study 2: Neuroactive Compounds

Another investigation focused on synthesizing neuroactive compounds from derivatives of this compound. The study highlighted how these derivatives could interact with neurotransmitter systems, potentially offering new therapeutic avenues for treating psychiatric disorders .

Mechanism of Action

The mechanism of action of 1-(4-Chloro-3-fluorophenyl)ethan-1-ol depends on its specific application. In biological systems, it may interact with cellular targets such as enzymes or receptors, leading to modulation of biochemical pathways. The exact molecular targets and pathways involved are subjects of ongoing research .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations and Physicochemical Properties

Compound Name Substituents/Modifications Molecular Formula Molecular Weight Key Properties
1-(4-Chloro-3-fluorophenyl)ethan-1-ol -Cl (4-position), -F (3-position) C₈H₈ClFO 174.60 High enantiopurity (99.5% ee), chiral alcohol
1-[4-Chloro-3-(trifluoromethyl)phenyl]ethan-1-ol -Cl (4), -CF₃ (3) C₉H₈ClF₃O 224.61 Increased lipophilicity due to CF₃ group
1-(4-Fluorophenyl)-2-(methylamino)ethan-1-ol hydrochloride -F (4), -NHCH₃ (side chain), HCl salt C₉H₁₃ClFNO 205.66 Enhanced water solubility (salt form), potential CNS activity
1-(4-Chloro-3-fluorophenyl)-2-[(3-phenylisoquinolin-1-yl)sulfanyl]ethanone -S-linked isoquinoline moiety C₂₃H₁₆ClFNO₂S 448.90 Extended π-conjugation, improved enzyme inhibition

Key Observations :

  • Salt Forms: The hydrochloride salt of the methylamino derivative improves solubility, critical for parenteral formulations .
  • Stereochemistry : Enantiopure this compound is superior in asymmetric synthesis compared to racemic analogs, reducing off-target effects in drug candidates .

Comparison :

  • Biocatalysis vs. Chemical Synthesis : Enzymatic methods (e.g., KREDs) offer superior stereocontrol and sustainability compared to traditional methods requiring harsh bases (e.g., K₂CO₃) .
  • Diol Derivatives : The diol analog is synthesized via asymmetric dihydroxylation, enabling access to polyol intermediates for antiviral or anticancer agents .

Key Insights :

  • Therapeutic Specificity : The triazole-containing analog targets fungal enzymes, demonstrating the impact of heterocyclic substituents on biological activity .
  • Scaffold Versatility: Halogenated ethanone/ethanol derivatives serve as adaptable scaffolds for kinase inhibitors, leveraging halogen bonding for target engagement .

Biological Activity

1-(4-Chloro-3-fluorophenyl)ethan-1-ol, a compound with significant potential in medicinal chemistry, has garnered attention due to its diverse biological activities. This article reviews its synthesis, biological evaluations, and structure-activity relationships (SAR), highlighting its potential applications in pharmacology.

Synthesis

The synthesis of this compound typically involves the alkylation of a suitable phenolic precursor. The compound is characterized by the presence of both chloro and fluorine substituents on the aromatic ring, which significantly influence its biological properties.

Anticancer Activity

Recent studies have shown that compounds with similar structures exhibit notable anticancer properties. For instance, derivatives of 4-chloro-2-((5-aryl-1,3,4-oxadiazol-2-yl)amino)phenol demonstrated significant efficacy against various cancer cell lines, with promising results in terms of percentage growth inhibition (PGI) at concentrations as low as 10 µM . While specific data on this compound's anticancer activity is limited, its structural analogs suggest potential effectiveness.

Antibacterial Activity

The antibacterial properties of related compounds have been extensively studied. For example, certain derivatives showed minimum inhibitory concentrations (MICs) as low as 8 µg/mL against both Gram-positive and Gram-negative bacteria . The SAR indicates that substitutions on the phenyl ring significantly affect antibacterial activity, with 4-nitro substitutions yielding the most potent effects followed by 2-chloro and 4-fluoro .

Compound MIC (µg/mL) Zone of Inhibition (mm)
4-Nitro817.0 ± 0.40
2-Chloro1615.0 ± 0.30
4-Fluoro3214.0 ± 0.25

Antiviral Activity

Compounds similar to this compound have been evaluated for antiviral activity, particularly against HIV entry inhibitors targeting the CD4 binding site on gp120 . Variants with chloro and fluorine substitutions have shown improved binding affinity and activity profiles in preliminary assays.

Case Study 1: Structure Activity Relationship

A detailed SAR study highlighted that electron-withdrawing groups such as chloro and fluoro enhance biological activity by stabilizing interactions with target proteins. For instance, modifications at the para position of the phenyl ring were found to optimize binding affinity to key biological targets .

Case Study 2: Antimicrobial Efficacy

In another study focusing on antimicrobial efficacy, compounds derived from similar frameworks exhibited broad-spectrum antibacterial activity. The inclusion of hydroxyl groups was shown to improve inhibitory action against various strains of bacteria .

Q & A

Basic Research Questions

Q. What are the optimal synthetic conditions for preparing 1-(4-Chloro-3-fluorophenyl)ethan-1-ol with high yield and purity?

  • Methodology : A reflux-based approach using anhydrous ethanol as the solvent, potassium carbonate as a base, and stoichiometric control of reactants (e.g., 4-chloro-3-fluorobenzyl chloride and 4-hydroxyacetophenone derivatives) is effective. Reaction completion is monitored via TLC or colorimetric changes, followed by precipitation in cold water, filtration, and recrystallization from ethanol .
  • Yield Optimization : Adjust molar ratios (e.g., 1:1.2 for ketone:benzyl chloride) and extend reaction time (6–8 hours) to maximize conversion. Purification via column chromatography (silica gel, ethyl acetate/hexane) improves enantiomeric purity.

Q. How is the stereochemical purity of this compound analyzed?

  • Chiral HPLC : Use a Chiralpak® IA or IB column with a hexane/isopropanol mobile phase (90:10 v/v) at 1.0 mL/min flow rate. Detection at 254 nm resolves enantiomers, with retention times calibrated against racemic standards. Stereochemical purity ≥85% is achievable via asymmetric reduction using NaBH₄ with chiral ligands (e.g., (R)-BINAP) .
  • NMR Validation : Compare 1^1H NMR chemical shifts of diastereomeric derivatives (e.g., Mosher esters) to confirm configuration .

Advanced Research Questions

Q. What computational methods predict the electronic and thermodynamic properties of this compound?

  • Density Functional Theory (DFT) : Employ hybrid functionals (e.g., B3LYP) with exact exchange terms to model molecular orbitals, dipole moments, and vibrational frequencies. Basis sets like 6-311++G(d,p) provide accuracy for thermochemical properties (e.g., enthalpy of formation ±2.4 kcal/mol) .
  • Solvent Effects : Use polarizable continuum models (PCM) to simulate solvation in ethanol or DMSO, correlating with experimental 13^{13}C NMR shifts .

Q. How can crystallographic data inconsistencies in structural determination be resolved?

  • Refinement Tools : Apply SHELXL for high-resolution X-ray data, addressing twinning or disorder via iterative least-squares refinement. Validate hydrogen bonding and torsional angles against ORTEP-III graphical models .
  • Comparative Analysis : Cross-reference with structurally analogous compounds (e.g., 1-(4-Chloro-3-fluorophenyl)-2-[(3-phenylisoquinolin-1-yl)sulfanyl]ethanone) to identify systematic errors in space group assignment .

Q. What strategies enhance enantioselective synthesis of this compound?

  • Catalytic Asymmetric Reduction : Use Ru(II)-BINAP complexes for ketone reduction, achieving >90% enantiomeric excess (ee) under hydrogen pressure (10–50 bar) in THF at 25°C .
  • Kinetic Resolution : Optimize reaction temperature (0–5°C) and solvent polarity (e.g., dichloromethane) to favor one enantiomer during dynamic kinetic asymmetric transformations (DYKAT) .

Properties

IUPAC Name

1-(4-chloro-3-fluorophenyl)ethanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8ClFO/c1-5(11)6-2-3-7(9)8(10)4-6/h2-5,11H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CFEKSJQGYVLAET-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC(=C(C=C1)Cl)F)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8ClFO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

174.60 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods I

Procedure details

4-Chloro-3-fluoro-benzaldehyde (5.14 g, 32.4 mmol) was dissolved in THF (100 mL) and place at −78° C. under nitrogen atmosphere. Methyl Lithium (1.6 M in diethyl ether, 22.3 mL) was added to the reaction during a period of 3 minutes maintianing the same temperature. After the addition, the reaction was stirred at room temperature for 1 h. Then, the reaction was poured over ice water and extracted with ethyl acetate and hydrochloric acid 1N. The organic layer was collected, dried with sodium sulfate, filtered and concentrated under vacuum to produce a crude, which it was chromatograph over silica gel using 50% hexane-ethyl Acetate as solvent to yield 5.1 g of 1-(4-chloro-3-fluoro-phenyl)-ethanol. 1H NMR (400 MHz, Cl3CD) δ 7.37 (t, J=8.14 Hz, 1H), 7.20 (dd, J=1.86, 10.00 Hz, 1H), 7.09 (dd, J=1.86, 8.14 Hz, 1H), 4.89 (m, 1H), 1.93 (br s, 1H), 1.49 (d, J=6.51, 3H).
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5.14 g
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Synthesis routes and methods II

Procedure details

Methylmagnesium bromide (22.5 mL, 31.5 mmol; 1.4 M solution in toluene/tetrahydrofuran) was added dropwise to a solution of 4-chloro-3-fluorobenzaldehyde (5.0 g, 31.5 mmol) in 100 mL of dry tetrahydrofuran at −78° C. over 15 min. The reaction was allowed to warm to room temperature and stirred overnight. The reaction mixture was poured into saturated NH4Cl (100 mL). The aqueous layer was extracted with diethyl ether (3×150 mL). The organic layer was dried over anhydrous sodium sulfate, filtered and concentrated in vacuo to give 1-(4-chloro-3-fluorophenyl)ethanol (5.50 g, 100%) as a yellow oil which was used in the next step without further purification, MS (ES) m/z 175 [M+H+].
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22.5 mL
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Synthesis routes and methods III

Procedure details

To a solution of 4-chloro-3-fluorobenzaldehyde (1 eq) in THF (0.3 M) at −78° C. was added 3M/Et2O MeMgBr (1.5 eq). The reaction mixture was stirred at −50° C. for 3 hrs, quenched with aqueous saturated NH4Cl and extracted with EtOAc. The combined organic layers were dried over Na2SO4 and concentrated to give 1-(4-chloro-3-fluorophenyl)ethanol, which was used as such for the next step.
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